molecular formula C11H18Cl2N2O2S B1435410 4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride CAS No. 1949816-02-7

4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride

Cat. No.: B1435410
CAS No.: 1949816-02-7
M. Wt: 313.2 g/mol
InChI Key: JAUWKOIPWOVPBX-UHFFFAOYSA-N
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Description

4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride is a synthetic organic compound featuring a thiazole core substituted with a methyl group at position 4, a carboxylic acid at position 5, and a 1-methylpiperidin-4-yl group at position 2. The dihydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmacological and biochemical applications. For instance, similar compounds like 4-methyl-2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylic acid dihydrochloride (CAS 2248345-23-3) are described as versatile scaffolds for drug discovery, with molecular weight 313.2 g/mol and formula C₁₁H₁₈Cl₂N₂O₂S .

Properties

IUPAC Name

4-methyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole-5-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.2ClH/c1-7-9(11(14)15)16-10(12-7)8-3-5-13(2)6-4-8;;/h8H,3-6H2,1-2H3,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUWKOIPWOVPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCN(CC2)C)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1949816-02-7
Record name 4-methyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Thiazole-5-carboxylic acid derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Use
4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride* Not explicitly provided ~300–320 (estimated) 1-Methylpiperidin-4-yl, dihydrochloride salt Presumed scaffold for receptor/enzyme studies
4-Methyl-2-(4-chlorophenyl)thiazole-5-carboxylic acid (2a) C₁₁H₈ClNO₂S 253.7 4-Chlorophenyl Antifungal activity
4-Methyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylic acid (2j) C₁₅H₁₅N₃O₅S 349.4 3,4,5-Trimethoxybenzamido Antibacterial potential
4-Methyl-2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylic acid dihydrochloride C₁₁H₁₈Cl₂N₂O₂S 313.2 Piperidin-4-ylmethyl, dihydrochloride salt Small molecule scaffold

Key Observations:

  • Salt Forms : Dihydrochloride salts (e.g., target compound and ) improve aqueous solubility compared to free carboxylic acids, critical for in vitro assays .

Biological Activity

4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride, a compound with the CAS number 1229183-32-7, is recognized for its potential biological activity, particularly in pharmacological applications. This article explores its structural properties, biological activities, and relevant research findings, including case studies and data tables.

Structural Properties

The molecular formula of 4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride is C11H16N2O2SC_{11}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 240.32 g/mol. The compound features a thiazole ring, which is significant in many biologically active compounds.

Structural Information

PropertyValue
Molecular FormulaC11H16N2O2SC_{11}H_{16}N_{2}O_{2}S
Molecular Weight240.32 g/mol
SMILESCC1=C(SC(=N1)C2CCN(CC2)C)C(=O)O
InChI KeyHNBJCPAOQRKILM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its thiazole moiety is known to exhibit antimicrobial and anticancer properties. The presence of the piperidine ring enhances its ability to penetrate biological membranes, potentially increasing its efficacy.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride demonstrate significant anticancer activity. For instance, compounds with similar structural features have shown IC50 values in the low micromolar range against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.

Case Study: In Vitro Cytotoxicity

A comparative study of thiazole derivatives revealed that several exhibited potent cytotoxic effects against human cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AA5492.4
Compound BHeLa3.5
4-Methyl...A549<1

These findings suggest that the compound may possess similar or enhanced cytotoxic properties compared to established anticancer drugs.

Antimicrobial Activity

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. Thiazole derivatives are often explored for their ability to inhibit bacterial growth. Preliminary results indicate that derivatives exhibit effective inhibition against Gram-positive bacteria.

Literature Review

Despite limited direct literature on 4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride specifically, related studies have highlighted the biological significance of thiazole-containing compounds. For example:

  • Antiparasitic Activity : Research indicates that thiazole derivatives can inhibit enzymes critical for the survival of parasites such as Trypanosoma brucei, suggesting potential applications in treating diseases like sleeping sickness .
  • Hybrid Drug Development : The concept of hybrid drugs combining multiple pharmacophores has gained traction, with thiazoles being integral components due to their diverse biological activities .

Future Directions

Further research is warranted to fully elucidate the mechanisms by which 4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride exerts its effects. Investigations into structure-activity relationships (SAR), as well as in vivo studies, will be crucial in determining its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride
Reactant of Route 2
4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride

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